molecular formula C20H26Hg B14748420 Bis(4-phenylbutyl)mercury CAS No. 4848-87-7

Bis(4-phenylbutyl)mercury

Cat. No.: B14748420
CAS No.: 4848-87-7
M. Wt: 467.0 g/mol
InChI Key: AWKJERXINJUULZ-UHFFFAOYSA-N
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Description

Bis(4-phenylbutyl)mercury is a dialkylmercury compound with the chemical structure Hg[(CH₂)₃C₆H₅]₂, where a central mercury atom is bonded to two 4-phenylbutyl groups. This structure distinguishes it from simpler alkylmercury compounds (e.g., methylmercury or ethylmercury) due to the presence of bulky aromatic substituents. The 4-phenylbutyl groups likely enhance lipophilicity, influencing its solubility, stability, and environmental persistence compared to smaller alkylmercury analogs. Dialkylmercury compounds are typically volatile, highly toxic, and resistant to biodegradation, though steric hindrance from larger organic groups may mitigate some reactivity .

Properties

CAS No.

4848-87-7

Molecular Formula

C20H26Hg

Molecular Weight

467.0 g/mol

IUPAC Name

bis(4-phenylbutyl)mercury

InChI

InChI=1S/2C10H13.Hg/c2*1-2-3-7-10-8-5-4-6-9-10;/h2*4-6,8-9H,1-3,7H2;

InChI Key

AWKJERXINJUULZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC[Hg]CCCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-phenylbutyl)mercury typically involves the reaction of mercury(II) acetate with 4-phenylbutyl bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

Bis(4-phenylbutyl)mercury undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.

    Reduction: Reduction reactions can convert this compound to elemental mercury and 4-phenylbutyl derivatives.

    Substitution: The mercury atom can be substituted with other metal atoms or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium amalgam or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include mercury(II) oxide, elemental mercury, and various 4-phenylbutyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(4-phenylbutyl)mercury has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(4-phenylbutyl)mercury involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, affecting their function and leading to oxidative stress. This interaction can result in the generation of reactive oxygen species (ROS), which further contribute to cellular damage .

Comparison with Similar Compounds

Comparison with Similar Mercury Compounds

Structural and Physical Properties

Bis(4-phenylbutyl)mercury belongs to the organomercury family, sharing core characteristics with other alkyl- and arylmercury compounds. Key comparisons include:

Property This compound (Inferred) Dimethylmercury Phenylmercury Chloride Methylmercury
Molecular Weight ~428 g/mol 230.66 g/mol 329.22 g/mol 215.63 g/mol
Volatility Moderate (bulky groups reduce volatility) High Low (ionic form) Moderate
Solubility in Lipids High (due to aromatic groups) High Moderate High
Melting Point Likely <0°C (similar dialkyl Hg) -38°C 252–254°C ~170°C (decomposes)
Stability Air-stable, slow degradation Pyrophoric Stable in dry conditions Degrades in light

Key Observations :

  • Unlike ionic phenylmercury chloride, this compound is non-polar, favoring environmental persistence in organic phases .
Toxicity and Binding Affinity

Organomercury compounds exhibit neurotoxicity by binding to sulfhydryl groups in proteins. (Table 3) lists binding energies (kcal/mol) of mercury compounds with MerA protein, a detoxification enzyme:

Compound Binding Energy (kcal/mol) Reference
Methylmercury -5.2
Ethylmercury -4.8
Phenylmercury -4.5

Inference for this compound :

  • However, its high lipid solubility could enhance cellular uptake, offsetting this effect. Toxicity may align with phenylmercury but require experimental validation .
Environmental Behavior

Mercury compounds vary in environmental mobility. and highlight mercury releases from industrial processes, with alkylmercury species posing long-term risks due to persistence.

  • Degradation : Dialkylmercury compounds degrade slowly via photolysis or microbial action. The phenylbutyl groups may slow hydrolysis compared to methylmercury .
  • Adsorption: MnFe₂O₄ nanoparticles adsorb ionic mercury effectively (Table 1, ), but non-polar this compound may require alternative remediation strategies .

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